molecular formula C25H19ClN2O6S B300581 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Cat. No. B300581
M. Wt: 510.9 g/mol
InChI Key: JGMOAZKVEXVYNB-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as COTI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. COTI-2 is a novel compound that has shown promising results in preclinical studies, and its unique mechanism of action makes it a potential candidate for the development of new cancer therapeutics.

Mechanism of Action

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid works by inhibiting the mutant p53 protein, which is found in a large percentage of cancer cells. Mutant p53 is known to play a key role in the development and progression of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid binds to the mutant p53 protein and prevents it from interacting with other proteins that are necessary for cancer cell survival.
Biochemical and physiological effects:
4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has also been shown to inhibit cancer cell migration and invasion, which are key processes in cancer metastasis. Additionally, 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to sensitize cancer cells to other cancer therapies, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its specificity for mutant p53, which makes it a potentially safer and more effective cancer therapeutic compared to other drugs that target wild-type p53. However, one of the limitations of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its low solubility, which can make it difficult to administer in vivo. Additionally, the in vivo efficacy of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has not yet been fully established, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the development of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid as a cancer therapeutic. One potential direction is the development of new formulations of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid that improve its solubility and bioavailability. Another potential direction is the combination of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid with other cancer therapies to improve its efficacy. Additionally, further studies are needed to determine the safety and efficacy of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in humans, and clinical trials are needed to evaluate its potential as a cancer therapeutic.

Synthesis Methods

The synthesis of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a complex process that involves several chemical reactions. The starting material for the synthesis is 2-furylboronic acid, which is reacted with 4-chloro-3-nitrobenzoic acid in the presence of a palladium catalyst to form the corresponding arylboronic acid. The arylboronic acid is then reacted with 5-bromo-2-chloromethyl-3-(2,4-dioxothiazolidin-5-ylidene)propanoic acid to form the intermediate compound. The final step involves the reaction of the intermediate compound with 3-(2-(3,4-dimethylanilino)-2-oxoethyl)-2,4-dioxo-1,3-thiazolidine to form 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid.

Scientific Research Applications

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic has been demonstrated in several studies. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to be effective against a wide range of cancer types, including breast cancer, prostate cancer, and ovarian cancer. The compound has also been shown to be effective against cancer cells that are resistant to conventional chemotherapy.

properties

Product Name

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Molecular Formula

C25H19ClN2O6S

Molecular Weight

510.9 g/mol

IUPAC Name

4-chloro-3-[5-[(Z)-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H19ClN2O6S/c1-13-3-5-16(9-14(13)2)27-22(29)12-28-23(30)21(35-25(28)33)11-17-6-8-20(34-17)18-10-15(24(31)32)4-7-19(18)26/h3-11H,12H2,1-2H3,(H,27,29)(H,31,32)/b21-11-

InChI Key

JGMOAZKVEXVYNB-NHDPSOOVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.